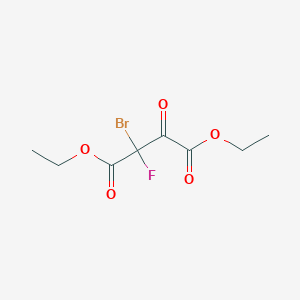
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is an organic compound with the molecular formula C8H11BrF2O5. It is a derivative of butanedioic acid and contains both bromine and fluorine atoms, making it a unique compound with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-bromo-2-fluoro-3-oxobutanedioate typically involves the reaction of diethyl oxalate with bromine and fluorine sources under controlled conditions. One common method is to react diethyl oxalate with bromine in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl 2-fluoro-3-oxobutanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of diethyl 2-bromo-2-fluoro-3-oxobutanedioic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Diethyl 2-amino-2-fluoro-3-oxobutanedioate or diethyl 2-thio-2-fluoro-3-oxobutanedioate.
Reduction: Diethyl 2-fluoro-3-oxobutanedioate.
Oxidation: Diethyl 2-bromo-2-fluoro-3-oxobutanedioic acid.
Scientific Research Applications
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-bromo-2-fluoro-3-oxobutanedioate involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. This reactivity is exploited in the synthesis of complex molecules and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromo-3-oxobutanedioate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Diethyl 2-fluoro-3-oxobutanedioate: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
Diethyl 2-chloro-2-fluoro-3-oxobutanedioate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its dual halogenation allows for a wider range of chemical transformations compared to similar compounds .
Properties
CAS No. |
2707-82-6 |
|---|---|
Molecular Formula |
C8H10BrFO5 |
Molecular Weight |
285.06 g/mol |
IUPAC Name |
diethyl 2-bromo-2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C8H10BrFO5/c1-3-14-6(12)5(11)8(9,10)7(13)15-4-2/h3-4H2,1-2H3 |
InChI Key |
QCXOQJVDTYDTCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C(=O)OCC)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















